molecular formula C10H9ClOS2 B7872296 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol

2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol

Cat. No.: B7872296
M. Wt: 244.8 g/mol
InChI Key: ITVKIRJSDDTZIV-UHFFFAOYSA-N
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Description

2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol is an organic compound that belongs to the class of thienyl alcohols. This compound is characterized by the presence of a chloro group and two thienyl rings, one of which is methyl-substituted. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorothiophene and 5-methyl-2-thiophenecarboxaldehyde.

    Grignard Reaction: The 2-chlorothiophene is converted into a Grignard reagent by reacting with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 5-methyl-2-thiophenecarboxaldehyde to form the corresponding alcohol.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.

    Continuous Flow Chemistry: Implementing continuous flow systems to improve reaction efficiency and yield.

    Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: 2-Chloro-5-thienyl-(5-methyl-2-thienyl)ketone.

    Reduction: 2-Hydroxy-5-thienyl-(5-methyl-2-thienyl)methanol.

    Substitution: 2-Amino-5-thienyl-(5-methyl-2-thienyl)methanol or 2-Thio-5-thienyl-(5-methyl-2-thienyl)methanol.

Scientific Research Applications

2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-5-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular processes such as metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-thienylmethanol: Lacks the methyl group on the second thienyl ring.

    5-Methyl-2-thienylmethanol: Does not have the chloro group.

    2-Chloro-5-thienyl-(2-thienyl)methanol: Similar structure but without the methyl substitution.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS2/c1-6-2-3-7(13-6)10(12)8-4-5-9(11)14-8/h2-5,10,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVKIRJSDDTZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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